tert-butyl N,N-dimethylcarbamate

Descripción

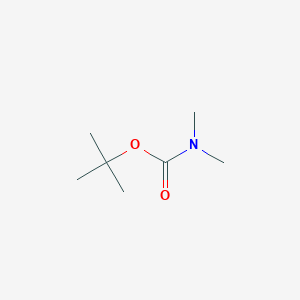

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSZFSOFYVMDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310255 | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61788-93-0, 7541-17-5 | |

| Record name | Amines, coco alkyl dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl N,n Dimethylcarbamate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the tert-butyl N,N-dimethylcarbamate molecule in a single primary bond-forming step from readily available precursors. These methods are often valued for their atom economy and efficiency.

A foundational and straightforward method for synthesizing this compound is the reaction between tert-butyl alcohol and a dimethylcarbamoyl halide, typically dimethylcarbamoyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride.

The reaction mechanism involves the nucleophilic attack of the tert-butanol (B103910) oxygen on the dimethylcarbamoyl chloride. Due to the high reactivity of the acid chloride, this reaction is generally rapid. A key consideration is the management of the hydrogen chloride (HCl) byproduct, which is acidic and can cause side reactions, including the acid-catalyzed decomposition of the tert-butyl ester product. To neutralize the generated HCl, a stoichiometric amount of a non-nucleophilic base is typically added. Common bases for this purpose include pyridine (B92270) or triethylamine (B128534). The reaction is usually conducted in an aprotic solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), to ensure the solubility of reactants and facilitate the reaction. Mechanistic studies on the solvolysis of N,N-dimethylcarbamoyl chloride indicate that it can react via a bimolecular pathway. nih.gov

| Parameter | Condition | Purpose/Rationale |

| Alcohol | tert-Butyl Alcohol | Provides the tert-butoxy (B1229062) group. |

| Acyl Halide | Dimethylcarbamoyl Chloride | Provides the N,N-dimethylcarbamoyl moiety. |

| Base | Pyridine, Triethylamine | Scavenges the HCl byproduct, preventing side reactions. |

| Solvent | Dichloromethane (DCM), THF, Diethyl Ether | Aprotic solvent to dissolve reactants. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize decomposition. |

Oxidative carbonylation represents a more advanced and "greener" alternative to methods using phosgene (B1210022) derivatives like carbamoyl chlorides. This pathway constructs the carbamate (B1207046) by combining an amine, an alcohol, carbon monoxide (CO), and an oxidant. For this compound, this would involve the reaction of dimethylamine (B145610), tert-butyl alcohol, and CO in the presence of a suitable catalyst and an oxidant (like oxygen).

This process is attractive for industrial applications as it avoids highly toxic reagents. The catalytic systems often employ Group VIII metals or copper-based catalysts, combined with halide promoters. google.com These catalysts facilitate the coupling of the three components under relatively mild conditions, sometimes even at atmospheric pressure, which is a significant advantage over high-pressure carbonylation processes. google.com The role of the alcohol is crucial, as its ability to reduce nitroarenes (a common side reaction in other carbonylation processes) can affect selectivity. nih.gov

| Component | Role in Synthesis | Example |

| Amine | Nitrogen & Methyl Group Source | Dimethylamine |

| Alcohol | Oxygen & Alkyl Group Source | tert-Butyl Alcohol |

| Carbonyl Source | Carbonyl Group (C=O) Source | Carbon Monoxide (CO) |

| Catalyst | Facilitates Reaction | Group VIII Metals, Copper-based systems |

| Oxidant | Drives the Catalytic Cycle | Oxygen (O₂) |

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of another alcohol. In the context of this compound synthesis, this would involve reacting a more common N,N-dimethylcarbamate ester, such as methyl or ethyl N,N-dimethylcarbamate, with tert-butyl alcohol.

The reaction is typically catalyzed by an acid, a base, or an enzyme (e.g., lipase). nih.gov N-Heterocyclic olefins (NHOs) have also emerged as powerful organocatalysts for such transformations, enhancing the nucleophilicity of the alcohol. organic-chemistry.orgnih.gov To drive the equilibrium towards the desired product, the reaction is often performed using a large excess of tert-butyl alcohol or by continuously removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. The steric hindrance of tert-butyl alcohol can make this reaction challenging compared to transesterification with primary or secondary alcohols.

| Reactant 1 | Reactant 2 | Catalyst Type | Driving Force |

| Methyl N,N-dimethylcarbamate | tert-Butyl Alcohol | Acid (e.g., H₂SO₄), Base (e.g., NaOtBu), Enzyme (Lipase), Organocatalyst (NHO) | Removal of methanol byproduct by distillation. |

| Ethyl N,N-dimethylcarbamate | tert-Butyl Alcohol | Acid, Base, Enzyme, Organocatalyst | Removal of ethanol (B145695) byproduct by distillation. |

Indirect Synthesis Pathways and Precursor Utilization

Indirect pathways involve the formation of the target carbamate through the modification of a related intermediate or via a multi-step sequence where precursors are synthesized separately before being combined.

An effective indirect method involves the use of a pre-formed, activated carbamate or carbonate that can transfer a functional group to the amine. A prominent example is the reaction of tert-butyl phenyl carbonate with an amine. orgsyn.org In this case, dimethylamine would react with tert-butyl phenyl carbonate. The phenoxide is a good leaving group, facilitating the nucleophilic attack by dimethylamine to form this compound and phenol (B47542) as a byproduct. This method avoids the direct use of highly reactive and hazardous reagents like phosgene or carbamoyl chlorides. orgsyn.org

Another widely used precursor is di-tert-butyl dicarbonate (B1257347) (Boc₂O). While typically used for N-protection of primary and secondary amines, its reaction with dimethylamine under appropriate conditions can yield the desired product. The reaction often requires a base or catalyst to proceed efficiently.

| Precursor Intermediate | Amine | Byproduct | Key Advantage |

| tert-Butyl Phenyl Carbonate | Dimethylamine | Phenol | Milder conditions, avoids carbamoyl chlorides. orgsyn.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Dimethylamine | tert-Butanol, CO₂ | Readily available and stable reagent. |

| tert-Butyl Chloroformate | Dimethylamine | HCl | Highly reactive but generates corrosive byproduct. |

Convergent synthesis involves preparing different fragments of the final molecule independently, which are then combined in the final stages. This approach can be highly efficient for complex molecules. For a relatively simple molecule like this compound, a convergent strategy offers robust control over the synthesis.

A logical convergent approach would be:

Route A: Synthesis of an electrophilic carbamoyl precursor, such as dimethylcarbamoyl chloride. This is typically achieved by reacting dimethylamine with phosgene or a phosgene equivalent like triphosgene.

Route B: Synthesis of a nucleophilic alkoxide, sodium tert-butoxide. This is prepared by reacting tert-butyl alcohol with a strong base like sodium metal or sodium hydride.

Convergent Step: The two precursors are reacted together. The highly nucleophilic sodium tert-butoxide attacks the dimethylcarbamoyl chloride to form the final product, this compound, and sodium chloride as a byproduct.

This strategy isolates the handling of potentially hazardous materials (like phosgene) to a dedicated step and ensures a high-yielding final coupling reaction driven by the formation of a stable salt.

| Synthetic Route | Reactants | Product of Route |

| Route A (Electrophile) | Dimethylamine + Phosgene (or equivalent) | Dimethylcarbamoyl Chloride |

| Route B (Nucleophile) | tert-Butyl Alcohol + Sodium Hydride | Sodium tert-Butoxide |

| Final Convergent Step | Dimethylcarbamoyl Chloride + Sodium tert-Butoxide | This compound + NaCl |

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound has been a subject of interest due to the compound's utility in various chemical transformations. Catalytic methods offer significant advantages over stoichiometric approaches, including increased efficiency, milder reaction conditions, and improved sustainability. This section will delve into homogeneous, heterogeneous, and metal-free catalytic strategies for the formation of this and related carbamates.

Homogeneous Catalysis for Carbamate Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of carbamates. A variety of soluble metal complexes and organic molecules have been demonstrated to effectively catalyze the formation of the carbamate linkage.

One prominent example involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, which can act as a homogeneous catalyst. nih.govacs.org In the presence of carbon dioxide and an alkylating agent, DBU can facilitate the formation of carbamates from amines. The liquid nature of DBU is advantageous for creating a homogeneous reaction mixture, which can be beneficial for process control and scalability. nih.gov While economically more viable alternatives like triethylamine and N,N-diisopropylethylamine have been investigated, they have shown no conversion under similar conditions, highlighting the specific catalytic role of DBU. nih.gov

Another approach involves a three-component coupling of an amine, carbon dioxide, and a halide, mediated by a homogeneous catalytic system. The use of cesium carbonate in conjunction with tetrabutylammonium (B224687) iodide (TBAI) has been shown to be effective for this transformation. organic-chemistry.orgnih.gov This method proceeds under mild conditions and offers short reaction times. organic-chemistry.org The catalytic cycle is believed to involve the formation of a carbamate anion from the amine and CO2, which is then alkylated by the halide. The catalyst system helps to avoid common side reactions such as N-alkylation of the amine and overalkylation of the carbamate product. organic-chemistry.org

The use of quaternary onium salts, such as tetrabutylammonium bromide, has also been explored as a homogeneous catalyst for carbamate synthesis, particularly when using supercritical carbon dioxide as both a reactant and a solvent. acs.org These salts have been shown to have a positive influence on the reaction yield. acs.org

| Catalyst System | Reactants | Key Features |

| DBU | Amine, CO2, Alkylating Agent | Homogeneous mixture, specific catalytic activity. nih.gov |

| Cesium Carbonate / TBAI | Amine, CO2, Halide | Mild conditions, short reaction times, avoids side reactions. organic-chemistry.orgnih.gov |

| Tetrabutylammonium Bromide | Amine, Supercritical CO2 | Positive influence on yield. acs.org |

Heterogeneous Catalysis in Reaction Optimization

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and recycling, which are key aspects of reaction optimization and green chemistry.

The application of zeolites, which are microporous aluminosilicate (B74896) minerals, has emerged as a promising strategy in carbamate synthesis. acs.org Zeolites can act as solid acid or base catalysts and can be tailored to provide shape selectivity, potentially leading to higher product yields and purities. While specific applications to this compound are not extensively detailed in the provided literature, the general applicability to carbamate formation suggests a viable area for further research and optimization.

| Catalyst Type | Potential Advantages |

| Zeolites | Catalyst recovery, shape selectivity, potential for improved yield and purity. acs.org |

| Solid-supported Catalysts | Ease of separation, reusability, suitability for continuous flow processes. |

Metal-Free and Organocatalytic Methods

The development of metal-free and organocatalytic synthetic methods is a rapidly growing area of research, driven by the desire to avoid the use of potentially toxic and expensive heavy metals.

As mentioned in the section on homogeneous catalysis, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a prime example of an organocatalyst used in carbamate synthesis. nih.govacs.org Its role extends beyond being a simple base; it actively participates in the catalytic cycle of CO2 fixation into the carbamate structure. organic-chemistry.org

Proline and its derivatives are another important class of organocatalysts. For example, (S)-proline has been successfully used to catalyze the asymmetric Mannich reaction for the synthesis of a chiral carbamate. orgsyn.org This demonstrates the potential of organocatalysts to not only promote the formation of the carbamate bond but also to control the stereochemistry of the final product.

Recent research has also explored the use of tert-butyl nitrite (B80452) (TBN) as a practical carbon source for the synthesis of N-tert-butyl amides under metal- and acid-free conditions. researchgate.net While this is a different class of compounds, the underlying principles of using a readily available, non-toxic reagent as a building block under mild, metal-free conditions are highly relevant to the development of sustainable synthetic routes for carbamates like this compound.

| Organocatalyst | Reaction Type | Key Advantages |

| DBU | Carbamate formation from amines and CO2 | Metal-free, homogeneous catalysis. nih.govacs.orgorganic-chemistry.org |

| (S)-Proline | Asymmetric Mannich reaction | Metal-free, stereocontrol. orgsyn.org |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic routes for fine chemicals, including this compound. The focus is on minimizing environmental impact by improving atom economy, reducing waste, and using more benign solvents and reaction conditions.

Atom Economy and Efficiency in Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgprimescholars.comjocpr.com A high atom economy indicates a more sustainable process with less waste generation. numberanalytics.com

Traditional methods for carbamate synthesis, such as those using phosgene or chloroformates, often have poor atom economy due to the formation of stoichiometric amounts of waste products like hydrogen chloride. nih.govacs.org The use of isocyanates, while potentially more atom-economical, involves highly toxic reagents. nih.govacs.orgchegg.com

In contrast, modern synthetic approaches that utilize carbon dioxide as a C1 source offer a much-improved atom economy. nih.gov The direct reaction of an amine with CO2 and an alkylating agent, in principle, can have a very high atom economy, as all the atoms from the reactants can be incorporated into the product and a co-product. The efficiency of such reactions is a key focus of current research, aiming to maximize the incorporation of starting materials into the final carbamate. acs.org

The calculation for percent atom economy is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

For example, in a hypothetical synthesis of this compound from dimethylamine, carbon dioxide, and tert-butyl chloride, the atom economy would be calculated based on the molecular weights of these reactants and the final product.

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the development of green synthetic routes. Solvents often constitute the largest mass component of a reaction mixture and are a major contributor to the environmental impact of a chemical process.

Research into carbamate synthesis has explored a variety of alternative reaction media to traditional volatile organic compounds. Deep eutectic solvents (DESs), for example, have been utilized for carbamate synthesis. nih.gov These solvents are mixtures of compounds that have a much lower melting point than the individual components and can be designed to be biodegradable and have low toxicity.

The use of supercritical carbon dioxide as both a reactant and a solvent is another innovative approach. acs.org Supercritical CO2 is non-toxic, non-flammable, and its solvent properties can be tuned by changing the pressure and temperature. After the reaction, the CO2 can be easily removed and recycled by depressurization.

Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl), have also been shown to be effective reaction media for carbamate synthesis, with the choice of ionic liquid significantly influencing the reaction reactivity. organic-chemistry.org Furthermore, the use of biorenewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been investigated and shown to be a viable alternative to conventional solvents, offering the advantages of being derived from renewable resources and having favorable properties like non-miscibility with water. uantwerpen.be

| Solvent/Reaction Medium | Key Green Chemistry Advantages |

| Deep Eutectic Solvents (DESs) | Potential for low toxicity and biodegradability. nih.gov |

| Supercritical Carbon Dioxide | Non-toxic, non-flammable, tunable properties, easy separation. acs.org |

| Ionic Liquids (e.g., [bmim]Cl) | Can enhance reactivity, low vapor pressure. organic-chemistry.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biorenewable, non-miscible with water. uantwerpen.be |

Waste Minimization and By-product Management

Effective waste minimization and by-product management are central to the development of sustainable and economically viable synthetic routes for this compound. These strategies encompass the reduction of waste at its source, the recycling of unreacted materials and catalysts, and the proper treatment of unavoidable waste streams.

A common route to carbamates involves the reaction of an amine with a carbonylating agent. In the case of this compound, this could involve the reaction of dimethylamine with a tert-butoxycarbonylating agent. The primary sources of waste and by-products in such processes include unreacted starting materials, side-reaction products, and spent reagents or catalysts.

By-product Formation and Control

Side reactions can lead to the formation of various impurities that complicate purification and contribute to the waste stream. For instance, the reaction of amines with certain carbonylating agents can sometimes lead to the formation of urea (B33335) derivatives as by-products. The presence of moisture can also lead to the hydrolysis of reagents and the formation of undesired by-products.

In syntheses involving chloroformates, the formation of symmetrical carbonates can be a competing reaction. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is crucial to minimize these side reactions.

Management of Unreacted Starting Materials

Unreacted starting materials, such as excess dimethylamine or tert-butanol derivatives, represent both a loss of valuable resources and a significant component of the waste stream. Advanced synthetic protocols incorporate strategies for their recovery and recycling.

For instance, unreacted volatile amines like dimethylamine can be recovered from the reaction mixture through distillation or by trapping in an acidic solution, from which they can be regenerated and reused. Similarly, solvents used in the reaction are often recovered through distillation and recycled back into the process. A Chinese patent describes a method for recycling low-concentration tert-butyl alcohol, a by-product from a different process, which highlights the industrial relevance of recovering and reusing such starting materials. google.com

Aqueous Washing and Extraction

Aqueous washing is a fundamental technique for removing water-soluble by-products and unreacted reagents. For example, in the synthesis of other tert-butyl carbamates, washing the organic phase with a dilute acid solution can effectively remove residual basic starting materials like amines. mdpi.com Conversely, an alkaline wash, for instance with a sodium bicarbonate or sodium hydroxide (B78521) solution, can neutralize and remove acidic by-products or catalysts. google.comorgsyn.org This technique is exemplified in the synthesis of a tert-butyl carbamate derivative where an alkaline wash is used to hydrolyze and remove a trifluoroacetylcarbamate by-product. orgsyn.org

The following table outlines a general approach to by-product and impurity removal through washing, which is applicable to the synthesis of this compound.

| Washing Step | Purpose | Typical Reagents | Targeted Impurities/By-products |

| Acidic Wash | Removal of basic impurities | Dilute HCl, Citric Acid | Unreacted dimethylamine, other basic compounds |

| Basic Wash | Removal of acidic impurities | NaHCO₃ solution, NaOH solution | Acidic catalysts, acidic by-products |

| Brine Wash | Removal of residual water | Saturated NaCl solution | Dissolved water in the organic phase |

Catalyst Selection and Recycling

The choice of catalyst plays a pivotal role in waste minimization. Modern synthetic methods favor the use of catalysts that are highly efficient, selective, and recyclable. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused, thus reducing waste and processing costs. The use of natural phosphate (B84403) as a catalyst in the synthesis of a related carbamate demonstrates a move towards more environmentally benign catalytic systems. nih.gov Research into catalyst recycling shows that solid acid catalysts can be recovered and reused multiple times with only a slight decrease in activity, which is a key strategy for waste reduction. researchgate.net The recycling of catalysts from various waste streams, such as industrial wastewater, is also an area of active research, promoting a circular economy approach. mdpi.com

Solvent Selection and Recovery

The selection of reaction solvents is another critical factor in waste minimization. "Green" solvents are those that are less toxic, derived from renewable resources, and easily recyclable. The replacement of hazardous solvents like dichloromethane with more environmentally friendly alternatives such as ethyl acetate (B1210297) or 2-methyltetrahydrofuran is a key consideration in modern process development. google.com Solvent recovery through distillation is a standard industrial practice to reduce both costs and the environmental footprint of the synthesis.

Process Optimization

Optimizing reaction conditions is a direct way to minimize waste by maximizing the yield of the desired product and reducing the formation of by-products. This includes fine-tuning parameters such as temperature, pressure, reaction time, and the stoichiometry of the reactants. A patent for a related complex carbamate highlights that controlling the order of addition of reagents and their amounts can significantly increase the yield and purity of the final product, which in turn minimizes waste. google.com

The table below summarizes key strategies for waste minimization in the synthesis of this compound, based on general principles of carbamate chemistry.

| Strategy | Description | Impact on Waste Reduction |

| Catalyst Optimization | Use of highly selective and recyclable catalysts (e.g., heterogeneous catalysts). | Reduces catalyst waste, simplifies purification. |

| Solvent Management | Selection of greener solvents and implementation of solvent recovery and recycling systems. | Minimizes solvent emissions and waste. |

| Reagent Recovery | Recovery and reuse of unreacted starting materials (e.g., dimethylamine, tert-butanol derivatives). | Reduces raw material consumption and waste generation. |

| Process Control | Optimization of reaction parameters (temperature, pressure, stoichiometry) to maximize yield and minimize by-product formation. | Increases process efficiency and reduces the impurity load in waste streams. |

| Aqueous Workup | Strategic use of acidic and basic washes to remove specific impurities. | Simplifies purification and isolates waste streams for targeted treatment. |

By integrating these advanced methodologies, the synthesis of this compound can be carried out in a more sustainable and environmentally responsible manner, aligning with the principles of green chemistry.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Thermal Decomposition and Elimination Reactions

The thermal degradation of tert-butyl N,N-dimethylcarbamate is characterized by a unimolecular elimination reaction in the gas phase. This process is initiated by heat and does not require the presence of other reagents, classifying it as a pyrolysis reaction. The reaction is clean, yielding specific products through a predictable pathway.

Gas-Phase Elimination Kinetics of this compound

Experimental studies have demonstrated that the gas-phase elimination of this compound is a homogeneous and unimolecular process. researchgate.net The reaction proceeds via a β-elimination pathway, where a hydrogen atom from a β-carbon is transferred to the carbonyl oxygen, leading to the cleavage of the C-O bond and the formation of an alkene (isobutene) and a carbamic acid.

The kinetics of the thermal decomposition of this compound adhere to a first-order rate law. researchgate.net This indicates that the rate of the reaction is directly proportional to the concentration of the carbamate (B1207046). The reaction rate can be expressed by the differential rate equation:

Rate = k[this compound]

where 'k' is the first-order rate constant. The unimolecular nature of the reaction is further supported by the observation that the rate is independent of the surface-to-volume ratio of the reaction vessel, confirming that it is a true gas-phase reaction. researchgate.net

Table 1: Representative Kinetic and Thermodynamic Parameters for the Gas-Phase Elimination of tert-Butyl Carbamates (Illustrative Data)

| Parameter | Value | Units |

| Activation Energy (Ea) | 150 - 190 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 145 - 185 | kJ/mol |

| Entropy of Activation (ΔS‡) | -20 to +20 | J/(mol·K) |

| Note: This table provides illustrative data based on typical values for similar reactions and theoretical considerations, as specific experimental values for this compound were not found in the provided search results. |

Isotopic Labeling Studies in Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. ias.ac.in By replacing an atom with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), chemists can follow the labeled atom's position in the products, providing direct evidence for proposed mechanistic pathways. ias.ac.inresearchgate.net

In the context of this compound and related carbamate chemistries, isotopic labeling can provide crucial insights. For example, to investigate the mechanism of carbamate formation from CO₂ and an amine, one could use ¹⁵N-labeled amine. researchgate.net Analysis of the resulting carbamate for the presence of ¹⁵N would confirm the incorporation of the amine nitrogen into the carbamate structure.

Furthermore, kinetic isotope effects (KIEs) offer a more subtle but equally informative application of isotopes. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For instance, if the C-H bond cleavage is rate-determining in an elimination reaction, substituting hydrogen with deuterium (B1214612) (²H) would result in a significantly slower reaction rate.

Secondary KIEs can also provide mechanistic details. These are observed when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. The magnitude of secondary KIEs can give clues about changes in hybridization or the steric environment of the labeled position during the reaction.

Double isotope fractionation, which measures the effect of a second isotopic substitution on an already present isotope effect, can be employed to distinguish between concerted and stepwise mechanisms. nih.gov For example, in a reaction involving both C-H bond cleavage and decarboxylation, measuring the ¹³C isotope effect on the decarboxylation step with and without deuterium substitution at the C-H bond can reveal whether the two events are part of the same concerted step or occur in separate, sequential steps. nih.gov Such studies have been instrumental in understanding the mechanisms of enzymatic reactions involving carbamates and related molecules. nih.govnih.govnih.gov

Role as a Protecting Group (Boc Analogues) in Complex Synthesis

The tert-butoxycarbonyl (Boc) group, of which this compound is an analogue, is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis. masterorganicchemistry.combzchemicals.comwikipedia.org Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under specific, mild acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

The Boc group effectively masks the nucleophilicity and basicity of the amine nitrogen by converting it into a less reactive carbamate. total-synthesis.comacs.org This protection is crucial in multi-step syntheses to prevent the amine from participating in unwanted side reactions while other functional groups in the molecule are being manipulated. bzchemicals.com

Protection Strategies for Amine Functionalities

The most common method for the introduction of the Boc group onto an amine is through the use of di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). nih.govorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine (B28879) (DMAP), although it can sometimes proceed without a base depending on the substrate. total-synthesis.comfishersci.co.uk The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O. masterorganicchemistry.comchemistrysteps.com This is followed by the departure of a tert-butoxycarbonate leaving group, which can subsequently decompose to release carbon dioxide and tert-butoxide. masterorganicchemistry.comtotal-synthesis.com

The versatility of Boc protection is highlighted by its application in various synthetic scenarios. For instance, in the synthesis of complex molecules with multiple amine functionalities, selective protection is often required. One strategy involves the temporary protection of a primary amine by forming an imine with an aldehyde, allowing for the Boc protection of a secondary amine. Subsequent hydrolysis of the imine regenerates the free primary amine, achieving selective protection. bzchemicals.com

Furthermore, dual protection of a primary amine with two Boc groups, forming a di-Boc derivative, is also a known strategy. rsc.org This can be useful in certain synthetic transformations where enhanced steric hindrance or modified reactivity is desired.

Below is a table summarizing various reagents and conditions used for the Boc protection of amines.

| Reagent | Base | Solvent | Temperature | Reference(s) |

| (Boc)₂O | Et₃N | CH₂Cl₂ | Room Temperature | nih.gov |

| (Boc)₂O | NaOH | Water/THF | Room Temperature | fishersci.co.uk |

| (Boc)₂O | DMAP | THF | 0 °C to Room Temp | nih.gov |

| (Boc)₂O | None | Solvent-free | Ambient Temperature | organic-chemistry.org |

| (Boc)₂O | Iodine (catalytic) | Solvent-free | Ambient Temperature | organic-chemistry.org |

This table is not exhaustive and represents common examples.

Deprotection Mechanisms and Conditions

The removal of the Boc group, or deprotection, is a key step in synthetic sequences, liberating the free amine for subsequent reactions. The acid-lability of the Boc group is its most defining characteristic and the basis for its widespread use. total-synthesis.comacsgcipr.org

The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (CH₂Cl₂). masterorganicchemistry.comfishersci.co.ukcommonorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carbamate. masterorganicchemistry.comchemistrysteps.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. chemistrysteps.com

The key step in the cleavage is the loss of a stable tert-butyl cation, which is a tertiary carbocation. masterorganicchemistry.comtotal-synthesis.com This fragmentation is driven by the formation of this stabilized cation and results in an unstable carbamic acid intermediate. The carbamic acid then readily undergoes decarboxylation, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com The liberated amine is typically protonated under the acidic conditions, forming an ammonium (B1175870) salt.

The tert-butyl cation generated during deprotection can potentially react with nucleophilic sites on the substrate, leading to unwanted side products. acsgcipr.org To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (B1312306) are often added to the reaction mixture to trap the cation. acsgcipr.org

A variety of acidic reagents can be employed for Boc deprotection, each with its own advantages depending on the substrate and the presence of other acid-sensitive functional groups. nih.govfishersci.co.uk

| Reagent | Solvent | Typical Conditions | Reference(s) |

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature, 2-12 h | fishersci.co.uk |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate (B1210297) | Room Temperature | nih.govfishersci.co.uk |

| Oxalyl chloride | Methanol (B129727) | Room Temperature, 1-4 h | nih.govrsc.org |

| Zinc bromide (ZnBr₂) | Dichloromethane (CH₂Cl₂) | Room Temperature, overnight | fishersci.co.uk |

| TMSI (Iodotrimethylsilane) | Dichloromethane (CH₂Cl₂) | Room Temperature, overnight | fishersci.co.uk |

| Cu(OTf)₂ (catalytic) | Acetonitrile/Water | Room Temperature to 80 °C | bath.ac.uk |

This table provides examples and is not an exhaustive list of all possible deprotection conditions.

Orthogonal protection is a powerful concept in complex molecule synthesis, where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. wikipedia.orgorganic-chemistry.org This allows for the selective unmasking of different functional groups at various stages of a synthesis.

The acid-labile nature of the Boc group makes it orthogonal to several other common amine protecting groups. masterorganicchemistry.comtotal-synthesis.com For example:

Carbobenzyloxy (Cbz or Z) group: This group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.comtotal-synthesis.com This allows for the selective deprotection of a Boc-protected amine in the presence of a Cbz-protected amine, and vice versa.

9-Fluorenylmethyloxycarbonyl (Fmoc) group: The Fmoc group is stable to both acid and hydrogenolysis but is cleaved by treatment with a mild base, such as piperidine (B6355638) in DMF. wikipedia.orgtotal-synthesis.com The Boc/Fmoc combination is a cornerstone of solid-phase peptide synthesis (SPPS). wikipedia.orgtotal-synthesis.com

Allyloxycarbonyl (Alloc) group: This group is removed by treatment with a palladium(0) catalyst. total-synthesis.com

This orthogonality allows for intricate synthetic planning, enabling the construction of highly complex molecules with multiple reactive sites. For instance, a molecule could have three different amines protected with Boc, Cbz, and Fmoc groups. Each amine can be selectively deprotected in any desired order by choosing the appropriate deprotection reagent, allowing for sequential modification at each site. The ability to selectively deprotect N-Boc groups in the presence of other acid-sensitive functionalities, such as distinguishing between primary and secondary N-Boc amines or aryl versus alkyl N-Boc derivatives, has been a synthetic challenge. acs.org However, recent advances, such as thermal deprotection in continuous flow, have shown promise in achieving such selectivity by carefully controlling reaction temperature and residence time. acs.org

Stereochemical Implications of Protection and Deprotection

The use of the tert-butyl carbamate protecting group, including this compound, has notable implications for the stereochemical integrity of molecules during synthesis. The conditions required for both the introduction (protection) and removal (deprotection) of this group are critical in preserving the desired stereochemistry of the substrate.

Deprotection of tert-butyl carbamates can be achieved under various conditions, with some methods specifically designed to be mild enough to avoid racemization or epimerization at sensitive chiral centers. For instance, the use of aqueous phosphoric acid has been demonstrated as an effective and mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. nih.gov These conditions have been shown to preserve the stereochemical integrity of the substrates, as demonstrated in the synthesis of a clarithromycin (B1669154) derivative where a tert-butyl ester was removed without affecting multiple other sensitive functional groups and stereocenters. nih.gov

Similarly, a combination of the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane provides a mild method for the deprotection of tert-butyl carbamates. organic-chemistry.orgnih.gov This system catalytically cleaves the C-O bond under conditions that are often compatible with sensitive molecular frameworks, thus preserving stereochemistry. organic-chemistry.orgnih.gov In contrast, while effective for selective deprotection of tert-butyl esters in the presence of N-Boc groups, the CeCl3·7H2O-NaI system was found to remove both protecting groups in N-Boc-protected amino acids, highlighting the need for careful selection of reagents to maintain stereochemical control. organic-chemistry.org

The stereoselectivity of reactions involving the tert-butyl N,N-dimethylcarbamoyl group as a directing group is also a significant consideration. In directed metalation reactions, the bulky nature of the protecting group can influence the approach of reagents, leading to high stereoselectivity. For example, the directed metalation of N-tert-butyl-4-[2.2]paracyclophanecarboxamide is highly stereoselective, yielding only the syn isomer in high yields. nih.gov

Reagent Functionality in Organic Transformations

Carbamoylation Reactions

While this compound is primarily recognized for its role as a protecting group and a directed metalation group, the carbamoyl (B1232498) moiety itself is a key functional group in various organic transformations. Carbamoylation, the introduction of a carbamoyl group onto a molecule, can be achieved through various synthetic routes. Traditionally, this involves the use of toxic reagents like phosgene (B1210022) and its derivatives. acs.org However, more contemporary and environmentally benign methods utilize carbon dioxide as a C1 source. acs.org

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, enabling the synthesis of N-arylated carbamates. researchgate.net For instance, the Pd-catalyzed amidation of aryl halides with tert-butyl carbamate, using a biarylphosphine ligand, allows for the formation of N-Boc-protected anilines at room temperature. researchgate.net The choice of base, such as sodium tert-butoxide, is crucial for the success of these reactions. researchgate.net

Directed Metalation Group Chemistry

The N,N-disubstituted carbamate group, particularly the N,N-diethylcarbamoyl group, is one of the most powerful directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. nih.govacs.org This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to the DMG. wikipedia.orgbaranlab.org The process involves the coordination of an organolithium reagent to the heteroatom of the DMG, followed by deprotonation of the adjacent ortho-proton to form an aryllithium intermediate. acs.orgwikipedia.org This intermediate can then react with various electrophiles to yield 1,2-disubstituted products. nih.govacs.org

The strength of the DMG is influenced by its ability to coordinate with the lithium base and its electronic properties. baranlab.org The aryl O-carbamate group has been shown to be a more powerful DMG than many other oxygen-based directing groups. nih.gov The bulky nature of the tert-butyl group in related carbamates can also play a role in the stereochemical outcome of these reactions. nih.gov

The general mechanism for a Directed ortho-Metalation (DoM) reaction is depicted below:

Coordination: The organolithium reagent (RLi) coordinates to the Lewis basic heteroatom of the Directed Metalation Group (DMG).

Deprotonation: The strong base deprotonates the aromatic ring at the ortho position.

Electrophilic Quench: The resulting aryllithium species reacts with an electrophile (E+).

| Step | Description |

| 1 | Coordination of alkyllithium to the carbamate oxygen. |

| 2 | Regioselective deprotonation at the ortho-position. |

| 3 | Reaction with an electrophile to introduce a new substituent. |

Oxidative Coupling Reactions

While direct involvement of this compound in oxidative coupling reactions is less commonly documented, the principles of oxidative coupling are relevant to the broader context of C-C and C-heteroatom bond formation. Oxidative coupling reactions often proceed via radical or organometallic intermediates and can be catalyzed by various transition metals or mediated by oxidants like tert-butyl hydroperoxide (TBHP). researchgate.net

For instance, biocatalytic oxidative cross-coupling reactions using enzymes like laccases and cytochrome P450 monooxygenases have been shown to achieve high site- and atroposelectivity in the formation of biaryl bonds. chemrxiv.org These enzymatic systems can overcome the inherent reactivity and selectivity challenges associated with traditional chemical methods. chemrxiv.org In other contexts, TBHP is used as an oxidant in the coupling of various substrates, such as the formation of selenocarbamates from formamides and diselenides. researchgate.net

Computational and Theoretical Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving carbamates. sumitomo-chem.co.jp DFT calculations can provide insights into reaction pathways, transition state structures, and the electronic properties of molecules, which helps in understanding and predicting chemical reactivity. researchgate.netresearchgate.net

For the gas-phase elimination kinetics of tert-butyl carbamates, DFT studies at the B3LYP/6-31G(d) and B3LYP/6-31G(d,p) levels of theory have been employed. researchgate.net These calculations indicate that the thermal decomposition of these compounds proceeds through a concerted, slightly asynchronous six-membered cyclic transition state. researchgate.net The calculated bond orders, NBO charges, and synchronicity support this proposed mechanism. researchgate.net

DFT is also widely used to study the mechanisms of transition metal-catalyzed reactions. mdpi.com For example, in palladium-catalyzed cross-coupling reactions, DFT can help in understanding the role of ligands and the energetics of the catalytic cycle, including oxidative addition and reductive elimination steps. mit.edu The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental observations. sumitomo-chem.co.jp For instance, in studying 1,3-dipolar cycloaddition reactions, the M06-2X functional has been shown to provide reliable results for activation energies. mdpi.com

| Computational Method | Application in Carbamate Chemistry | Key Findings |

| DFT (B3LYP) | Gas-phase elimination of tert-butyl carbamates | Concerted, asynchronous six-membered cyclic transition state. researchgate.net |

| DFT (M06-2X) | Metal-catalyzed cycloaddition reactions | Elucidation of reaction pathways and regioselectivity. mdpi.com |

| DFT | Palladium-catalyzed cross-coupling | Understanding ligand effects and catalytic cycles. mit.edu |

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory provides a foundational computational framework for investigating the chemical reactivity of this compound. These methods, which are based on the fundamental principles of quantum mechanics without empirical parameters, are employed to calculate the electronic structure, energies, and properties of molecules. dtic.mil Theoretical studies on carbamates, including derivatives structurally related to this compound, have utilized various levels of ab initio theory to elucidate reaction mechanisms.

One of the primary applications of ab initio theory to carbamates is the study of their gas-phase thermal decomposition. Theoretical investigations have been performed using Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), such as the B3LYP functional, with basis sets like 6-31G(d) and 6-31G(d,p). researchgate.net These calculations are crucial for understanding the unimolecular elimination reactions that these compounds undergo. researchgate.netresearchgate.net

For the gas-phase elimination of tert-butyl carbamates, ab initio calculations have shown that the reaction proceeds through a concerted, slightly asynchronous mechanism. researchgate.net This involves a six-membered cyclic transition state. The calculations help in determining key thermodynamic and kinetic parameters, which are then compared with experimental findings. For instance, the temperature dependence of reaction rate coefficients can be expressed using the Arrhenius equation, with parameters derived from theoretical calculations. researchgate.net

Natural Bond Orbital (NBO) analysis, an application of ab initio theory, is used to study the charge distribution and bond orders within the molecule and the transition state. researchgate.net This analysis provides insights into the electronic changes that occur during the reaction, confirming the nature of the bond-breaking and bond-forming processes. For related tertiary carbamates, ab initio methods up to the MP4 level have been used to analyze the rotational barriers around the C-N bond, highlighting the interplay between nitrogen lone pair hybridization and molecular conformation. nih.gov

Energy Surface Mapping and Transition State Optimization

The study of a chemical reaction is fundamentally the study of the potential energy surface (PES) that governs the transformation of reactants into products. mcmaster.ca For this compound and related compounds, mapping the PES is essential for identifying stable isomers, transition states, and the reaction pathways that connect them.

Computational chemists use various algorithms to locate stationary points on the PES. Minima on the PES correspond to stable reactants and products, while first-order saddle points represent transition states (TS). mcmaster.ca The optimization of these transition state structures is a critical step in understanding reaction mechanisms and calculating activation barriers. arxiv.org

In the context of tertiary carbamates, PES analyses have been conducted to explore rotational isomerism. nih.govresearchgate.net These studies reveal the energetic landscape associated with rotation around the carbamate C-N bond. The process involves creating relaxed rotational profiles and two-dimensional PES scans to compellingly reveal the rotation-inversion paths. nih.govresearchgate.net For the gas-phase elimination of tert-butyl carbamates, the reaction proceeds via a six-membered cyclic transition state. researchgate.netresearchgate.net The optimization of this TS geometry is a key computational task. The structure of this TS involves the transfer of a hydrogen atom from a tert-butyl methyl group to the carbonyl oxygen, leading to the formation of isobutene and N,N-dimethylcarbamic acid. The latter intermediate then rapidly decarboxylates. researchgate.net

The table below presents theoretical kinetic data for the gas-phase elimination of related tert-butyl carbamates, derived from transition state theory and ab initio calculations. researchgate.net

| Compound | log(A / s⁻¹) | Eₐ (kJ/mol) | Temperature Range (°C) |

| tert-butyl carbamate | 13.02 ± 0.46 | 161.6 ± 4.7 | 200-280 |

| tert-butyl N-hydroxycarbamate | 12.52 ± 0.11 | 147.8 ± 1.1 | 200-280 |

| 1-(tert-butoxycarbonyl)-imidazole | 11.63 ± 0.21 | 134.9 ± 2.0 | 200-280 |

This interactive table summarizes Arrhenius parameters for the thermal decomposition of related carbamates, as determined by experimental and theoretical studies. researchgate.net

Structure-Reactivity Correlations

The relationship between molecular structure and chemical reactivity is a central theme in chemistry. For this compound, theoretical calculations provide a quantitative basis for understanding these correlations. The reactivity in gas-phase elimination reactions is significantly influenced by the structure of the alkyl group and any substituents.

Studies on a series of 2-substituted ethyl N,N-dimethylcarbamates show that the rate of elimination is influenced by the nature of the substituent. researchgate.net The calculations suggest that the acidity of the β-hydrogen atom is a crucial factor; more acidic β-hydrogens lead to faster elimination rates. researchgate.net This is because the reaction proceeds through a transition state where this hydrogen is transferred. Factors that stabilize the developing negative charge on the carbon skeleton or positive charge on the leaving group can affect the activation energy.

In the case of this compound, the reaction involves the abstraction of a β-hydrogen from one of the methyl groups of the tert-butyl moiety. The mechanism is a concerted, non-synchronous process occurring via a six-membered cyclic transition state. researchgate.netresearchgate.net The stability of the transition state, and therefore the reaction rate, is influenced by stereoelectronic effects. For instance, the stability of rotational transition states in tertiary carbamates is affected by a synergistic interplay of factors including the minimization of repulsion between the nitrogen lone pair and the carbonyl group's π-system, and negative hyperconjugation. nih.gov

The table below outlines key structural and electronic parameters for the transition state of the gas-phase elimination of related carbamates, calculated at the B3LYP/6-31G(d) level of theory. researchgate.net These parameters provide insight into the structure-reactivity relationship at the molecular level.

| Parameter | tert-butyl carbamate | tert-butyl N-hydroxycarbamate | 1-(tert-butoxycarbonyl)-imidazole |

| Bond Lengths (Å) | |||

| Cα-O1 | 1.488 | 1.487 | 1.482 |

| Cβ-H | 1.579 | 1.558 | 1.575 |

| O2-H | 1.173 | 1.189 | 1.168 |

| NBO Charges (e) | |||

| O2 | -0.686 | -0.662 | -0.672 |

| H | 0.457 | 0.460 | 0.462 |

| Cβ | -0.342 | -0.339 | -0.344 |

| Synchronicity (Sy) | 0.887 | 0.892 | 0.891 |

This interactive table presents calculated geometric and electronic data for the transition states of the thermal elimination of related carbamates, illustrating the subtle structural differences that influence reactivity. researchgate.net

Applications in Advanced Organic Synthesis

Intermediates in Pharmaceutical and Agrochemical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where specific building blocks are used to construct the final molecule. Carbamate-containing compounds are frequently employed due to their stability and the versatile reactivity of the carbamate (B1207046) moiety.

A critical examination of the synthesis of the anticoagulant drug Edoxaban reveals that the key intermediate is tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)-cyclohexyl]carbamate and its corresponding oxalate salt google.comjecibiochem.comnbinno.com. This is a structurally distinct and more complex molecule than tert-butyl N,N-dimethylcarbamate.

This compound

tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)-cyclohexyl]carbamate

While both molecules contain a tert-butyl carbamate (Boc) group and a dimethylcarbamoyl moiety, the scientific literature does not describe a direct synthetic route using this compound as a precursor for this specific Edoxaban intermediate google.comgoogle.com. The synthesis of this crucial intermediate is a significant focus of process chemistry, with methods designed to control the specific stereochemistry of the substituted cyclohexane (B81311) ring, which is vital for the drug's biological activity jecibiochem.comresearchgate.net. This intermediate serves to introduce or modify the core structure of Edoxaban, ensuring the correct chemical architecture and stereoselectivity required for its function as a Factor Xa inhibitor jecibiochem.com.

Tert-butyl carbamates are a cornerstone of modern medicinal chemistry, primarily serving as protected forms of amines (known as Boc-protected amines). This strategy is essential in multi-step syntheses to prevent the amine's nucleophilicity from interfering with reactions elsewhere in the molecule. Compounds like tert-butyl (cyanomethyl)carbamate are valued as versatile building blocks for constructing complex molecules, including pharmaceutical intermediates and non-natural amino acids nbinno.com.

The dimethylcarbamoyl group is also a feature in many biologically active compounds. It is typically installed using reagents like dimethylcarbamoyl chloride on alcohol or phenol (B47542) groups within a target molecule wikipedia.org. For instance, a regioselective carbamoylation was unexpectedly observed at a secondary alcohol over a primary alcohol when treating a silybin derivative with N,N-dimethylcarbamoyl chloride, highlighting the nuanced reactivity in complex systems nih.gov. The resulting carbamates often exhibit pharmacological activities, making the dimethylcarbamoyl moiety a valuable functional group in drug design wikipedia.org.

Derivatization Techniques for Analytical Chemistry

In the realm of analytical chemistry, derivatization is a critical technique employed to modify a chemical compound to enhance its suitability for analysis, typically by chromatography or mass spectrometry. This process involves converting the analyte into a derivative with improved volatility, thermal stability, or detectability. For carbamates, derivatization is often necessary to improve their chromatographic behavior, particularly for gas chromatography (GC), where high volatility is paramount. While various derivatization strategies exist for the broader class of carbamates, the specific application of these techniques to this compound presents unique considerations.

Formation of Silylated Esters for Chromatographic Analysis

The formation of silylated derivatives is a cornerstone of analytical derivatization, especially for compounds containing active hydrogen atoms, such as those found in alcohols, phenols, carboxylic acids, and primary or secondary amines. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with these active hydrogens to replace them with a trimethylsilyl (TMS) group. This substitution effectively masks the polar functional groups, which in turn reduces intermolecular hydrogen bonding, increases volatility, and improves thermal stability, making the compound more amenable to GC analysis.

However, in the specific case of this compound, the molecule lacks the requisite active hydrogen atoms for a conventional silylation reaction to proceed. The structure, (CH₃)₃CO-C(=O)N(CH₃)₂, does not possess any O-H or N-H bonds. The nitrogen atom is tertiary, fully substituted with two methyl groups, and the tert-butyl group is also covalently bonded without any hydroxyl functionalities. Consequently, standard silylation procedures aimed at forming silylated esters are not directly applicable to this compound.

For a silylated ester to be formed, a precursor compound containing a carboxylic acid group would typically be required. In the context of analyzing potential precursor or degradation products related to this compound, silylation could be a viable strategy. For instance, if a synthetic pathway or degradation process were to yield a carboxylic acid, that acid could be readily converted to its TMS ester for chromatographic analysis.

| Precursor/Analyte Type | Functional Group | Silylation Feasibility | Resulting Derivative |

| Carboxylic Acid | -COOH | High | Trimethylsilyl Ester |

| Primary/Secondary Amine | -NHR, -NH₂ | High | N-Trimethylsilyl Derivative |

| Alcohol | -OH | High | Trimethylsilyl Ether |

| This compound | -N(CH₃)₂ | Not Applicable | No Reaction |

Mass Spectrometry Fragmentation Patterns in Derivatized Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing the mass-to-charge ratio of their ions. When coupled with chromatographic separation methods like GC-MS or LC-MS, it provides a high degree of specificity and sensitivity. The fragmentation pattern of a compound in a mass spectrometer is often unique and serves as a "fingerprint" for its identification.

Given that the direct formation of a silylated ester from this compound is not a chemically feasible derivatization pathway, the discussion of the mass spectrometry fragmentation patterns of such a derivatized compound is hypothetical. However, we can infer the expected fragmentation behavior based on the analysis of related silylated compounds and the inherent fragmentation patterns of carbamates and silyl groups.

If a hypothetical silylated derivative were to be analyzed by mass spectrometry, particularly using electron ionization (EI), the fragmentation would be expected to be influenced by the presence of the trimethylsilyl group. Key fragmentation pathways for silylated molecules often involve:

Loss of a methyl group: A characteristic fragmentation is the loss of a methyl radical (•CH₃) from the TMS group, resulting in a prominent [M-15]⁺ ion.

Formation of the trimethylsilyl cation: A strong signal at m/z 73, corresponding to the [(CH₃)₃Si]⁺ cation, is a hallmark of TMS derivatives.

Rearrangement reactions: McLafferty-type rearrangements and other intramolecular rearrangements can occur, leading to characteristic fragment ions.

For the underivatized this compound itself, the fragmentation pattern would be dictated by the carbamate structure. Key cleavages would likely include:

Loss of the tert-butoxy (B1229062) group: Cleavage of the ester linkage could lead to the loss of a tert-butoxy radical (•OC(CH₃)₃), resulting in the N,N-dimethylcarbamoyl cation.

Cleavage of the tert-butyl group: Fragmentation of the tert-butyl group is also highly probable, often proceeding through the loss of a methyl radical followed by the elimination of isobutylene.

The table below summarizes the expected key fragment ions for underivatized this compound and the characteristic ions expected from a generic trimethylsilyl derivative.

| Compound Type | Key Fragmentation Event | Expected m/z of Fragment Ion |

| This compound | Loss of •CH₃ from tert-butyl | [M-15]⁺ |

| Formation of [(CH₃)₂NC=O]⁺ | 72 | |

| Formation of [(CH₃)₃C]⁺ | 57 | |

| Generic TMS Derivative | Loss of •CH₃ from TMS group | [M-15]⁺ |

| Formation of [(CH₃)₃Si]⁺ | 73 | |

| Rearrangement ions | Variable |

Ultimately, the analysis of this compound via GC-MS would likely be performed on the underivatized compound, and the resulting mass spectrum would be interpreted based on the inherent fragmentation pathways of the parent molecule.

Molecular Structure, Conformation, and Dynamics Studies

Conformational Analysis using Advanced Spectroscopic Techniques

Spectroscopic methods provide an experimental window into the conformational landscape of molecules. By probing the energy differences and interchange rates between different conformers, these techniques offer invaluable data on molecular dynamics.

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for studying the rates of conformational exchange processes in molecules. In carbamates, DNMR is instrumental in determining the energy barrier to rotation around the C-N bond. While specific DNMR studies on tert-butyl N,N-dimethylcarbamate are not prevalent in the reviewed literature, the principles are well-established through research on analogous structures like cyclohexyl N,N-dimethylcarbamate. researchgate.net For such compounds, the two N-methyl groups can be in chemically distinct environments, leading to separate signals in the NMR spectrum at low temperatures. As the temperature increases, the rate of rotation around the C-N bond increases. At the coalescence temperature, the two distinct signals merge into a single broad peak, which then sharpens at higher temperatures. By analyzing the shape of these signals at various temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net This barrier in carbamates is typically found to be between 11 and 15 kcal/mol. researchgate.net

Varying the temperature allows for the observation of changes in conformational equilibria and intermolecular interactions. researchgate.net Techniques such as Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor these changes. For instance, temperature-dependent FT-NIR spectroscopy has been effectively used to study the structure and hydrogen bonding in mixtures containing tert-butyl groups, such as tert-butyl alcohol in water. nih.gov These studies show that changes in temperature alter the populations of different molecular associates and the strength of hydrogen bonds. nih.gov

In a study on related hydrazone compounds containing a tert-butyl group, variable-temperature NMR measurements were used to determine the energy barriers of conformational conversion. researchgate.net By observing the coalescence of signals from different conformers as the temperature was raised, researchers could calculate the rotational energy barriers. researchgate.net Such investigations provide insight into how temperature influences the equilibrium between different rotamers, a principle directly applicable to the study of this compound. researchgate.net Lowering the temperature can also have a significant effect, often leading to a sharpening of spectroscopic peaks and a slight shift in their position, a phenomenon known as a thermal blueshift, which has been observed in temperature-dependent THz-TDS studies of complex molecules. mdpi.com

Computational Approaches to Conformational Preferences

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into the geometric and energetic properties of molecular conformers.

Semi-empirical methods, such as AM1, offer a computationally efficient way to explore the potential energy surface (PES) of a molecule. auremn.org.br The PES is constructed by systematically changing a specific dihedral angle and calculating the molecule's energy at each step. auremn.org.br The minima on this surface correspond to stable conformers. For a series of carbamates and related amides, AM1 calculations have been used to study the conformational equilibrium and rotational barriers. researchgate.net While these methods are known to sometimes underestimate the barrier heights compared to experimental or higher-level computational methods, they provide valuable qualitative insights into the conformational landscape. researchgate.net For example, preliminary quantum chemical modeling using methods like PM6 can be used to determine the initial optimized geometry of complex organic molecules. scispace.com

Table 1: Calculated Amide and Carbamate (B1207046) Rotational Barriers This table presents a comparison of rotational barriers calculated using a semi-empirical method (AM1) and a higher-level Density Functional Theory (DFT) method for related amide and carbamate compounds.

| Compound | Method | Rotational Barrier (kcal/mol) |

| Formanilide | AM1 | 14.5 |

| Formanilide | B3LYP/6-31G(d,p) | 12.0 |

| Acetanilide | AM1 | 14.2 |

| Acetanilide | B3LYP/6-31G(d,p) | 19.8 |

| Methyl phenylcarbamate | AM1 | 10.9 |

| Methyl phenylcarbamate | B3LYP/6-31G(d,p) | 11.0 |

| t-Butyl phenylcarbamate | AM1 | 10.6 |

| t-Butyl phenylcarbamate | B3LYP/6-31G(d,p) | 11.2 |

| Data sourced from a computational study on the conformational equilibrium of anilides and carbamates. researchgate.net |

For quantitative accuracy, high-level ab initio and Density Functional Theory (DFT) methods are employed. These calculations provide precise geometric parameters (bond lengths, angles) and energies for the stable conformers and the transition states that separate them. researchgate.net Studies on the elimination kinetics of 2-substituted ethyl N,N-dimethylcarbamates utilized ab initio (MP2/6-31G) and DFT (MPW1PW91/6-31G(d,p)) levels of theory to investigate the reaction mechanism, which proceeds through a six-membered cyclic transition state. researchgate.net Similarly, polarizable ab initio QM/MM simulations have been used to investigate reaction mechanisms involving tert-butyl groups, such as the N-tert-butoxycarbonylation of aniline. mdpi.com These high-level calculations are crucial for understanding reaction pathways and the precise structure of transient species. researchgate.netmdpi.com

Table 2: Selected Optimized Geometric Parameters of a Carbamate Transition State This table shows key bond lengths for a transition state calculated at a high level of theory, illustrating the level of structural detail achievable.

| Parameter | Bond Length (Å) |

| C-O | 1.416 |

| C-N | 1.350 |

| N-C(H3) | 1.459 |

| C=O | 1.221 |

| Parameters are for the transition state of O-methyl-N-methylcarbamate with an ammonia (B1221849) dimer, calculated at the M06/6–311++G(df, p) level. researchgate.net |

Computational methods are particularly adept at systematically evaluating how different substituents affect a molecule's conformational preferences. By computationally replacing a hydrogen atom or a functional group with various substituents, one can predict the resulting changes in geometry and energy. A study on phenylcarbamates investigated the effect of various para-substituents (such as MeO, Me, Cl, Br, CN, and NO2) on the rotational barrier and conformational equilibrium using DFT calculations. researchgate.net These studies help to build a comprehensive understanding of structure-property relationships. Similarly, research on the elimination kinetics of 2-substituted ethyl N,N-dimethylcarbamates implicitly studied substituent effects by examining different groups (Z=CH2C6H5, C6H5, etc.) at the 2-position, noting that the acidity of the β-hydrogen significantly influences reaction rates. researchgate.net

Spectroscopic Characterization for Research Purposes

The spectroscopic analysis of this compound, a compound of interest in various chemical contexts, provides crucial insights into its molecular architecture and behavior. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, are indispensable for its detailed characterization.

Advanced NMR Spectroscopy (e.g., 2D NMR, NOESY)

Advanced NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. One-dimensional (1D) NMR provides initial information, while two-dimensional (2D) techniques offer a more in-depth understanding of the molecular connectivity and spatial arrangement.

In the ¹H NMR spectrum, the tert-butyl group protons typically appear as a sharp singlet, while the N,N-dimethyl protons also present as a singlet, though their chemical shift can be influenced by factors such as solvent and temperature due to restricted rotation around the C-N bond. Similarly, the ¹³C NMR spectrum shows distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the N,N-dimethyl carbons, and the carbonyl carbon.

Two-dimensional NMR experiments are crucial for confirming assignments and understanding the molecule's dynamics. Key 2D NMR experiments for this compound include:

COSY (Correlation Spectroscopy): While not particularly informative for this molecule due to the lack of proton-proton coupling between the isolated tert-butyl and N,N-dimethyl groups, it would be essential for substituted analogs.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For this compound, it would show a correlation between the tert-butyl protons and the methyl carbons of the tert-butyl group, as well as between the N,N-dimethyl protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include the correlation between the tert-butyl protons and the quaternary carbon, as well as the carbonyl carbon. Similarly, the N,N-dimethyl protons would show a correlation to the carbonyl carbon. nanalysis.com These correlations are instrumental in piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei. In this compound, NOESY can be used to study the conformation around the C-N amide bond. Due to restricted rotation, the two N-methyl groups can be in different spatial environments relative to the tert-butyl group. NOESY can detect spatial proximity between the protons of the N-methyl groups and the protons of the tert-butyl group, providing insights into the preferred conformation and the dynamics of bond rotation. Studies on similar carbamates have shown that the barrier to rotation around the (O)C-N bond is a significant feature, and the solvent can influence this rotational barrier. colostate.edu

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. Actual values can vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~1.5 | ~28 |

| tert-Butyl (quaternary C) | - | ~80 |

| N,N-Dimethyl (CH₃) | ~2.9 | ~36 |

| Carbonyl (C=O) | - | ~155 |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a vital analytical technique for monitoring reactions involving this compound, offering precise mass measurements that allow for the determination of elemental compositions of reactants, intermediates, and products. This capability is crucial for confirming the identity of species in a reaction mixture and for elucidating reaction pathways.

When analyzing this compound by HRMS, the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) can be observed, depending on the ionization technique used (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI). The high mass accuracy of HRMS allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.